

Application Note: Quantification of N-nitroso-Ritalinic Acid in Drug Substances

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Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

Cat. No.: *B13846412*

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Introduction

N-nitroso-ritalinic acid is a potential nitrosamine impurity in drug substances derived from methylphenidate. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products. This application note provides detailed protocols for the quantification of **N-nitroso-ritalinic acid** in drug substances using state-of-the-art analytical techniques to ensure product quality and patient safety.

The established acceptable intake (AI) limit for **N-nitroso-ritalinic acid** is 1500 ng/day.^[1] This necessitates the use of highly sensitive and selective analytical methods for its detection and quantification at trace levels. The methods outlined below, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are designed to meet these regulatory expectations. **N-nitroso-ritalinic acid** is available as a certified reference material, which is crucial for method development, validation, and routine quality control.^{[2][3][4][5]}

Analytical Methodologies

Two primary analytical methods are presented for the quantification of **N-nitroso-ritalinic acid**: a highly sensitive and specific LC-MS/MS method suitable for trace-level quantification and an HPLC-UV method that can be used for screening purposes at higher concentrations.

LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the accurate and precise quantification of nitrosamine impurities due to its high sensitivity and selectivity.^{[6][7][8]}

2.1.1. Experimental Protocol: LC-MS/MS

- Sample Preparation:
 - Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
 - Add 8 mL of diluent (Methanol/Water, 50/50, v/v) and sonicate for 15 minutes to dissolve.
 - Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.
 - Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
- Chromatographic Conditions:
 - Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program:

Time (min)	% B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 10.0 | 5 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 µL.
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-nitroso-Ritalinic Acid	249.1	203.1	15

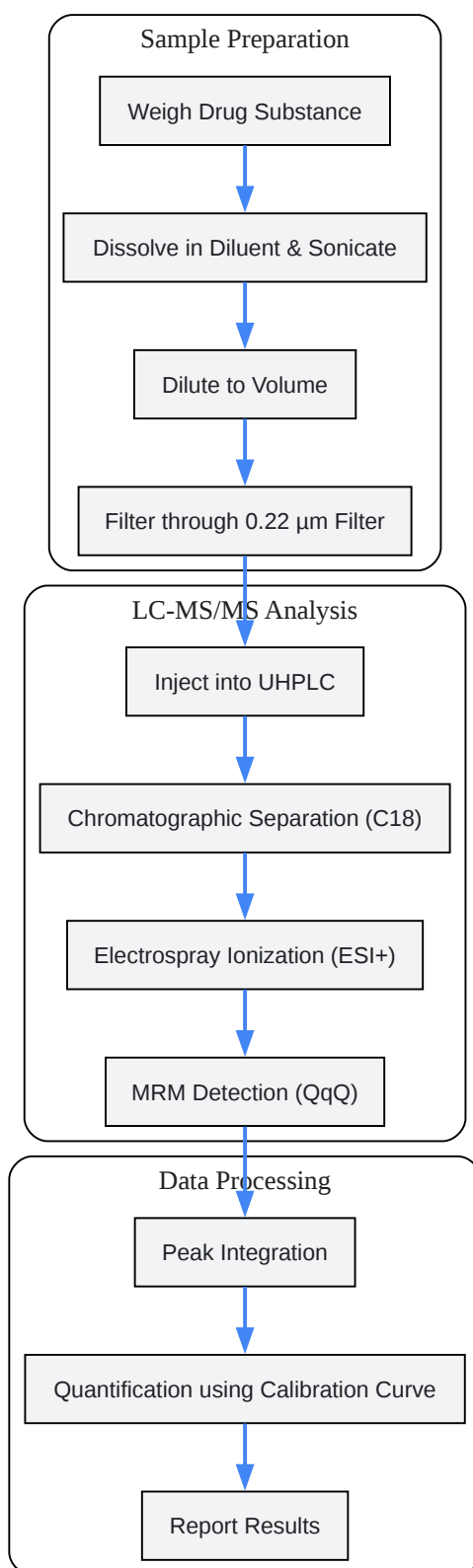
| N-nitroso-Ritalinic Acid (Qualifier) | 249.1 | 131.1 | 25 |

- Source Parameters: Optimized for maximum sensitivity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).

2.1.2. Data Presentation: LC-MS/MS Method Performance

Parameter	Result
Limit of Detection (LOD)	0.005 ppm
Limit of Quantification (LOQ)	0.015 ppm
Linearity Range	0.015 ppm - 1.0 ppm
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 5.0%

2.1.3. Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for the quantification of **N-nitroso-ritalinic acid** by LC-MS/MS.

HPLC-UV Method

An HPLC-UV method can be employed for the detection of **N-nitroso-ritalinic acid**, particularly when the expected concentrations are higher or as a preliminary screening tool. It should be noted that the sensitivity of this method is significantly lower than that of LC-MS/MS. [\[9\]](#)[\[10\]](#)

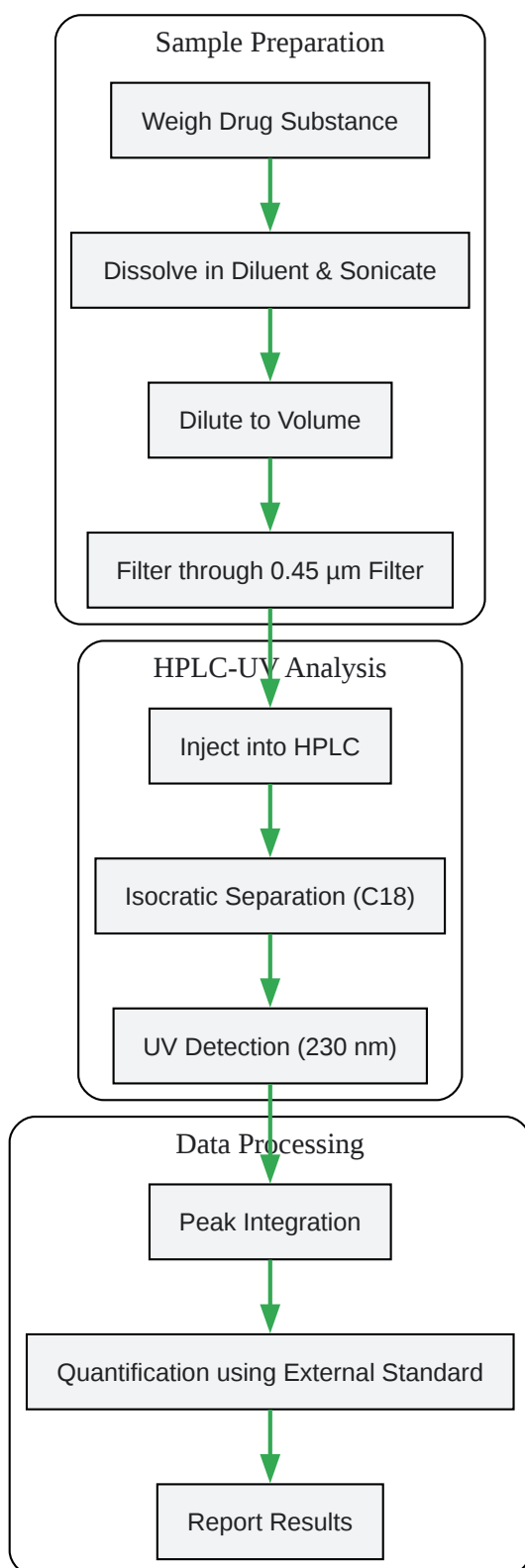
2.2.1. Experimental Protocol: HPLC-UV

- Sample Preparation:
 - Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
 - Add 8 mL of diluent (Methanol/Water, 50/50, v/v) and sonicate for 15 minutes to dissolve.
 - Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.
 - Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis.
- Chromatographic Conditions:
 - Instrument: HPLC system with a UV/PDA detector.
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 20 µL.
 - Detection Wavelength: 230 nm.

2.2.2. Data Presentation: HPLC-UV Method Performance

Parameter	Result
Limit of Detection (LOD)	0.5 ppm
Limit of Quantification (LOQ)	1.5 ppm
Linearity Range	1.5 ppm - 50 ppm
Correlation Coefficient (r^2)	> 0.998
Accuracy (% Recovery)	90.0% - 110.0%
Precision (% RSD)	< 10.0%

2.2.3. Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for the quantification of **N-nitroso-ritalinic acid** by HPLC-UV.

Conclusion

This application note provides comprehensive protocols for the quantification of **N-nitroso-ritalinic acid** in drug substances. The LC-MS/MS method offers high sensitivity and specificity, making it suitable for trace-level analysis to meet stringent regulatory requirements. The HPLC-UV method serves as a viable alternative for screening purposes at higher concentration levels. The selection of the appropriate method will depend on the specific regulatory limits and the required sensitivity of the analysis. It is imperative for manufacturers to implement robust analytical strategies to monitor and control nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.

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